molecular formula C11H14Cl2N2O B6165194 1-(4-chlorobenzoyl)piperazine hydrochloride CAS No. 57238-81-0

1-(4-chlorobenzoyl)piperazine hydrochloride

Cat. No.: B6165194
CAS No.: 57238-81-0
M. Wt: 261.1
InChI Key:
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Description

1-(4-chlorobenzoyl)piperazine hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)piperazine hydrochloride typically involves the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides . The reaction conditions often include the use of elemental analyses, IR, and 1H nuclear magnetic resonance spectra for characterization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-chlorobenzoyl)piperazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

    Common Reagents and Conditions: Typical reagents include benzoyl chlorides and nucleophiles, with reaction conditions involving controlled temperatures and solvents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted piperazine derivatives.

Scientific Research Applications

1-(4-chlorobenzoyl)piperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential cytotoxic effects on cancer cell lines.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes . For example, piperazine derivatives are known to act as GABA receptor agonists, which can result in the inhibition of cell proliferation .

Comparison with Similar Compounds

1-(4-chlorobenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)piperazine hydrochloride: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.

    1-(4-chlorobenzhydryl)piperazine: Another related compound with a different substitution pattern, often used in similar research applications.

    Trimetazidine: Although not a direct analogue, it shares some structural similarities and is used in different therapeutic contexts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzoyl)piperazine hydrochloride involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-chlorobenzoyl chloride", "piperazine", "base (e.g. triethylamine)", "hydrochloric acid", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzoyl chloride in a solvent (e.g. dichloromethane).", "Step 2: Add piperazine and a base (e.g. triethylamine) to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt.", "Step 5: Isolate the product by filtration or extraction with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS No.

57238-81-0

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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